Cas no 5316-82-5 (1,3-diphenyl-3-(phenylamino)propan-1-one)

5316-82-5 structure
Productnaam:1,3-diphenyl-3-(phenylamino)propan-1-one
1,3-diphenyl-3-(phenylamino)propan-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-diphenyl-3-(phenylamino)propan-1-one
- 1-Propanone, 1,3-diphenyl-3-(phenylamino)-
- 3-Anilino-1,3-diphenylpropan-1-one
- beta-Anilino-beta-phenylpropiophenone
- Propan-1-one, 1,3-diphenyl-3-phenylamino-
- Cambridge id 5316825
- 5316-82-5
- 3-anilino-1,3-diphenyl-propan-1-one
- STL024546
- WMPRXNBYEWYMSL-UHFFFAOYSA-N
- 3-Anilino-1,3-diphenyl-1-propanone
- AKOS001591701
- AKOS022094258
- DTXSID00967684
- Oprea1_333343
- AB00080399-01
- 742-43-8
- 3-Anilino-1,3-diphenyl-1-propanone #
- b-anilino-b-phenylethyl phenyl ketone
-
- Inchi: InChI=1S/C21H19NO/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-19-14-8-3-9-15-19/h1-15,20,22H,16H2
- InChI-sleutel: WMPRXNBYEWYMSL-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3
Berekende eigenschappen
- Exacte massa: 301.14677
- Monoisotopische massa: 301.146664
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 349
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.1
- XLogP3: 5.3
Experimentele eigenschappen
- Dichtheid: 1.147
- Kookpunt: 497.052°C at 760 mmHg
- Vlampunt: 173.868°C
- Brekindex: 1.639
- PSA: 29.1
1,3-diphenyl-3-(phenylamino)propan-1-one Gerelateerde literatuur
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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